molecular formula C13H15F2NO2 B2415903 3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1217060-57-5

3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide

Cat. No.: B2415903
CAS No.: 1217060-57-5
M. Wt: 255.265
InChI Key: YLFQACYASFFYAS-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is an organic compound with the molecular formula C13H15F2NO2 and a molecular weight of 255.265 g/mol. This compound is used in scientific experiments for its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with (1-hydroxycyclopentyl)methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3,4-difluoro-N-((1-oxocyclopentyl)methyl)benzamide.

    Reduction: 3,4-difluoro-N-((1-hydroxycyclopentyl)methyl)aniline.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of 3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, altering their activity. The hydroxyl and amide groups may play a role in binding to these targets, while the difluorobenzene moiety could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the cyclopentyl and hydroxyl groups, making it less complex.

    N-((1-hydroxycyclopentyl)methyl)benzamide: Lacks the difluoro substituents, which may affect its reactivity and stability.

    3,4-difluoro-N-methylbenzamide: Lacks the cyclopentyl group, which could influence its biological activity.

Uniqueness

3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is unique due to the presence of both difluoro and cyclopentyl groups, which may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

3,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-10-4-3-9(7-11(10)15)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFQACYASFFYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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